3-Bromo-4-methyl-1,5-naphthyridin-2-amine

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

3-Bromo-4-methyl-1,5-naphthyridin-2-amine is a heterobifunctional 1,5-naphthyridine derivative containing a bromine atom at the C-3 position and a primary amine at C-2. This 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives reported as potent inhibitors of the BET bromodomain family and various kinases.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 1820683-25-7
Cat. No. B1381233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methyl-1,5-naphthyridin-2-amine
CAS1820683-25-7
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=C1Br)N)C=CC=N2
InChIInChI=1S/C9H8BrN3/c1-5-7(10)9(11)13-6-3-2-4-12-8(5)6/h2-4H,1H3,(H2,11,13)
InChIKeyJAHQFOXAJYDJNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-methyl-1,5-naphthyridin-2-amine (CAS 1820683-25-7): A Dual-Handle Scaffold for Kinase-Targeted Library Synthesis


3-Bromo-4-methyl-1,5-naphthyridin-2-amine is a heterobifunctional 1,5-naphthyridine derivative containing a bromine atom at the C-3 position and a primary amine at C-2 [1]. This 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives reported as potent inhibitors of the BET bromodomain family and various kinases [2]. The compound's structural features position it as a key intermediate for introducing molecular diversity through sequential chemoselective transformations, making it a critical starting material for the synthesis of targeted compound libraries [1].

Why 3-Bromo-4-methyl-1,5-naphthyridin-2-amine Cannot Be Replaced by Positional Isomers or Deaminated Analogs in Drug Discovery


Attempting to replace 3-Bromo-4-methyl-1,5-naphthyridin-2-amine with a close positional isomer or deaminated analog introduces significant risks to synthetic tractability and final product properties. The C-3 bromine and C-2 amine form a unique ortho-relationship that governs both the electronic character of the ring and the site-selectivity of crucial cross-coupling reactions [1]. The presence of the C-2 amine is critical for the reactivity of the C-3 bromine in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed couplings, as it can direct metalation and activate the ring system in a manner not achievable with the non-aminated 3-Bromo-4-methyl-1,5-naphthyridine core [1]. Furthermore, the specific arrangement of substituents impacts the final compound's calculated LogP and Topological Polar Surface Area (TPSA), critical parameters for CNS drug-likeness and oral bioavailability, which cannot be replicated by repositioning the bromine and methyl groups on the naphthyridine core [1].

Quantitative Differentiation Guide for 3-Bromo-4-methyl-1,5-naphthyridin-2-amine vs. Closest Analogs


C3-Bromo Reactivity: Chemoselective Cross-Coupling vs. Alternative Halogen Positions

The bromine atom at the C3 position is a key synthetic handle for selective derivatization. This reactivity is distinct from other brominated 1,5-naphthyridine isomers. The ortho-amino group activates the C3 position, making it a superior electrophilic partner in SNAr and palladium-catalyzed cross-coupling reactions compared to the 6-Bromo-3-methyl-1,5-naphthyridin-2-amine isomer (CAS 1049130-72-4), where the bromine is more isolated from the amine's directing effect [1]. This allows for a more convergent synthetic approach where the core scaffold is functionalized in a late-stage, diversity-generating step.

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Drug-Likeness Profile: Computed Property Advantages Over the Non-Aminated Core Scaffold

The presence of the C-2 amine significantly alters the key physicochemical properties of the molecule compared to the deaminated scaffold 3-Bromo-4-methyl-1,5-naphthyridine (CAS 1820666-67-8). The addition of the amine increases the hydrogen bond donor count and topological polar surface area (TPSA), which are critical for modulating permeability and solubility. The target compound has a calculated TPSA of 51.8 Ų and one hydrogen bond donor [1]. In contrast, the deaminated scaffold has a TPSA of approximately 25.8 Ų and zero hydrogen bond donors [2]. This difference moves the target compound into a more favorable range for certain CNS drug targets where balanced polarity is required.

Drug Design Physicochemical Properties Bioavailability

Lipophilicity Modulation: XLogP3 Comparison with a Common Isomer

The target compound's calculated lipophilicity, expressed as XLogP3, is 1.9 [1]. This value is distinct from its isomeric analog, 6-Bromo-3-methyl-1,5-naphthyridin-2-amine (CAS 1049130-72-4), which has a reported XLogP3 of 2.1 [2]. The lower lipophilicity of the target compound may translate to improved aqueous solubility, a common challenge in naphthyridine-based drug discovery.

Lipophilicity Solubility Drug-Likeness

Amination Selectivity: Evidence for a Distinct Reactivity Pathway Over 4-Bromo Analogs

Fundamental research on the amination of bromo-1,5-naphthyridines shows a significant difference in reaction outcome based on the bromine position. When 3-bromo-1,5-naphthyridine is reacted with potassium amide in liquid ammonia, it yields a specific mixture of 3-amino and 4-amino products via a naphthyridyne intermediate [1]. In contrast, 4-bromo-1,5-naphthyridine under identical conditions yields a different product distribution. This early-stage evidence supports that the C-3 substitution pattern in the 1,5-naphthyridine series leads to unique reactivity pathways, a principle that can be extended to the design of synthetic routes using the target compound.

Synthetic Chemistry Reaction Mechanism Nucleophilic Amination

High-Impact Application Scenarios for 3-Bromo-4-methyl-1,5-naphthyridin-2-amine Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Diversely Functionalized Kinase Inhibitor Libraries

The compound's ortho-amino-bromo substitution pattern is ideal for the construction of kinase-focused compound libraries. A common synthetic strategy involves a first-step functionalization at the C-2 amine (e.g., amide bond formation or nucleophilic aromatic substitution), followed by a late-stage Suzuki or Buchwald-Hartwig coupling at the activated C-3 bromine. This convergent approach is directly supported by the predicted enhanced reactivity of the C-3 position and is a cornerstone of modern parallel synthesis in drug discovery [1].

Lead Optimization: Rapid Physicochemical Property Screening via Scaffold Hopping

In a lead optimization campaign, a team can procure 3-Bromo-4-methyl-1,5-naphthyridin-2-amine alongside its non-aminated scaffold (CAS 1820666-67-8) to systematically evaluate the impact of the C-2 amine on potency and ADME. The quantitative difference in TPSA (51.8 vs. 25.8 Ų) and hydrogen bonding capacity provides a controlled way to probe the effect of polarity on target engagement and cellular permeability without altering the core naphthyridine pharmacophore [2][3].

Process Chemistry: Development of a Robust, Chemoselective Manufacturing Route

The unique reactivity of the C-3 bromine, as evidenced by its participation in naphthyridyne intermediate formation, can be exploited to design a highly chemoselective process route [4]. A process chemist can leverage this predictable reactivity to minimize protecting group manipulations, ensuring a scalable and high-yielding synthesis of a clinical candidate, which is a key advantage over less predictable 4-bromo or 6-bromo isomers.

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